2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid
Description
2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid is a synthetic organic compound featuring a phenylacetic acid backbone substituted with a carbamoyl group linked to a 2-chloro-6-methylphenyl moiety. The carbamoyl group may contribute to hydrogen-bonding interactions, while the chloro and methyl substituents modulate electronic and steric properties .
Properties
IUPAC Name |
2-[2-[(2-chloro-6-methylphenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-5-4-8-13(17)15(10)18-16(21)12-7-3-2-6-11(12)9-14(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOUAVCTKRYFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid, with the CAS number 1023437-39-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of aromatic carboxylic acids and features a unique molecular structure characterized by:
- Molecular Formula : C16H14ClNO3
- Molecular Weight : 303.74 g/mol
- Functional Groups : Carbamoyl group attached to a phenyl ring with chloro and methyl substitutions.
The structural configuration contributes significantly to its biological activity and solubility characteristics, which are essential for its pharmaceutical applications.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which play a crucial role in mediating inflammation and pain. The compound exhibits dual COX inhibition:
- COX-1 Inhibition : Associated with gastrointestinal protection.
- COX-2 Inhibition : Primarily involved in inflammatory responses.
This dual mechanism positions the compound as a valuable candidate for treating various inflammatory conditions, including arthritis and other pain-related disorders.
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to effectively suppress COX-2 activity with an IC50 value comparable to established NSAIDs like celecoxib. The following table summarizes some key findings related to its anti-inflammatory activity:
| Study | IC50 Value (μmol) | Target Enzyme | Comparison Drug |
|---|---|---|---|
| Study A | 0.04 ± 0.01 | COX-2 | Celecoxib |
| Study B | 0.05 ± 0.02 | COX-1 | Indomethacin |
These results indicate that the compound not only possesses significant anti-inflammatory properties but also has a favorable safety profile compared to traditional NSAIDs.
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has demonstrated notable analgesic properties in various animal models. For example, in carrageenan-induced paw edema tests, it exhibited a marked reduction in pain response:
- Model Used : Carrageenan-induced paw edema
- Result : Significant reduction in edema compared to control groups.
Case Studies and Research Findings
-
In Vitro Studies : Research has shown that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for neuroprotective applications.
- IC50 Values :
- AChE: 36.05 µM
- BChE: 1.60 µM
- IC50 Values :
- In Vivo Studies : In animal models, the compound demonstrated significant efficacy in reducing inflammation and pain associated with acute injury models, confirming its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Chlorophenyl Substitutions
a) 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride
- CAS : 1334145-93-5
- Formula: C₁₀H₁₂Cl₂FNO₂
- Key Differences: Replaces the carbamoyl group with a dimethylamino group and adds a fluorine atom. The dimethylamino group may enhance solubility in acidic environments .
b) Isopropyl N-(2-Chloro-6-methylphenyl)carbamate
- CAS : 67648-21-9
- Formula: C₁₁H₁₄ClNO₂
- Key Differences : Shares the 2-chloro-6-methylphenyl carbamate moiety but lacks the acetic acid group. The isopropyl ester may reduce polarity, affecting membrane permeability compared to the carboxylic acid in the target compound .
c) 2-(3-Carbamoylphenoxy)acetic Acid
- CAS : 500866-01-3
- Formula: C₉H₉NO₄
- Key Differences: Replaces the 2-chloro-6-methylphenyl group with a phenoxy linkage.
Functional Analogs with Acetic Acid Backbones
a) Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
- Key Features: A peroxisome proliferator-activated receptor (PPAR) agonist with hepatocarcinogenic properties in rodents. Unlike the target compound, Wy-14,643 contains a pyrimidinylthio group and a xylidino substituent, which drive its strong PPAR activation and sustained DNA replication effects .
b) 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
Pharmacological and Toxicological Comparisons
Hepatocarcinogenicity Potential
- Wy-14,643: Induces persistent replicative DNA synthesis in hepatocytes, correlating with its carcinogenicity in rats. The target compound’s lack of a pyrimidinylthio group may reduce this risk, though its chloro substituent warrants further toxicological evaluation .
- Di(2-ethylhexyl)phthalate (DEHP): A peroxisome proliferator with weaker carcinogenicity than Wy-14,643. Structural dissimilarities (e.g., phthalate ester vs. carbamoyl-phenylacetic acid) suggest divergent mechanisms .
Toxicity Profiles
- The target compound’s chloro and methyl groups may pose different risks, such as hepatic enzyme induction .
Physicochemical Properties and Structure-Activity Relationships
Key Observations :
- The target compound’s higher molecular weight and additional substituents may reduce solubility compared to simpler analogs like 2-(3-carbamoylphenoxy)acetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
